4,4'-Dimethylbenzhydrol IUPAC name and synonyms
4,4'-Dimethylbenzhydrol IUPAC name and synonyms
An In-Depth Technical Guide to 4,4'-Dimethylbenzhydrol A Senior Application Scientist's Reference for Researchers and Drug Development Professionals
Introduction
4,4'-Dimethylbenzhydrol, known formally by its IUPAC name bis(4-methylphenyl)methanol, is a diarylmethanol compound of significant interest in synthetic organic chemistry. As a derivative of benzhydrol, it possesses a robust diarylmethyl scaffold that serves as a foundational building block for more complex molecular architectures. Its utility is most pronounced in its role as a key intermediate in the synthesis of various high-value molecules, ranging from specialty polymers to pharmacologically active agents. This guide provides an in-depth technical overview of its chemical identity, synthesis, applications, and safety considerations, tailored for professionals in research and development.
Section 1: Chemical Identity and Properties
The precise identification and understanding of a compound's physicochemical properties are paramount for its effective application in a laboratory setting. 4,4'-Dimethylbenzhydrol is unambiguously identified by a set of unique chemical identifiers and characterized by specific physical properties.
Nomenclature and Chemical Identifiers
A comprehensive list of names and registry numbers is essential for accurate sourcing and regulatory compliance.
| Identifier | Value |
| IUPAC Name | bis(4-methylphenyl)methanol[1][2][3] |
| Common Synonyms | Di-p-Tolylmethanol, 4,4'-dimethyldiphenylmethanol, bis(p-tolyl) carbinol, Di-p-tolylcarbinol[2][4] |
| CAS Number | 885-77-8[1][2][4] |
| PubChem CID | 279356[1][2] |
| InChI Key | RGYZQSCFKFDECZ-UHFFFAOYSA-N[1][2][3] |
| EC Number | 674-260-4[2] |
Physicochemical Properties
These properties dictate the compound's behavior in various solvents and reaction conditions, informing decisions on purification, handling, and storage.
| Property | Value |
| Molecular Formula | C₁₅H₁₆O[2][3] |
| Molecular Weight | 212.29 g/mol [2][4] |
| Appearance | Crystals or powder[3] |
| Melting Point | 71 °C[5] |
Section 2: Synthesis and Characterization
The synthesis of 4,4'-Dimethylbenzhydrol can be approached through several reliable methods. The most common laboratory-scale preparations involve the reduction of the corresponding ketone or a Grignard reaction. The choice of method often depends on the availability of starting materials and the desired scale.
Synthesis Pathways
Two primary retrosynthetic pathways are considered for 4,4'-Dimethylbenzhydrol:
-
Reduction of a Ketone: The most direct route involves the reduction of 4,4'-dimethylbenzophenone. This transformation is typically achieved with high efficiency using common reducing agents like sodium borohydride (NaBH₄), which is favored for its selectivity for carbonyls and operational simplicity.
-
Grignard Reaction: An alternative pathway involves the nucleophilic addition of a Grignard reagent to an aldehyde. Specifically, the reaction between p-tolylmagnesium bromide and p-tolualdehyde yields the target benzhydrol after an acidic workup. This method is highly effective for constructing the diarylmethanol core.
The following workflow diagram illustrates the general steps involved in a typical synthesis and purification process.
Caption: General workflow for the synthesis of 4,4'-Dimethylbenzhydrol.
Experimental Protocol: Synthesis via Ketone Reduction
This protocol describes a robust method for synthesizing 4,4'-Dimethylbenzhydrol from 4,4'-dimethylbenzophenone. The causality behind this choice is the high yield and selectivity afforded by sodium borohydride, a mild reducing agent that avoids over-reduction.
Materials:
-
4,4'-Dimethylbenzophenone
-
Sodium borohydride (NaBH₄)
-
Ethanol (or Methanol)
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Hydrochloric Acid (1M, for workup if needed)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,4'-dimethylbenzophenone (1.0 eq) in ethanol (approx. 10-15 mL per gram of ketone). Stir until fully dissolved.
-
Reduction: Cool the solution in an ice bath. Add sodium borohydride (1.0-1.5 eq) portion-wise over 15 minutes. The portion-wise addition is a critical control step to manage the exothermic reaction and prevent excessive foaming.
-
Reaction Monitoring: Remove the ice bath and allow the mixture to stir at ambient temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add deionized water to quench the excess NaBH₄.
-
Extraction: Remove the ethanol under reduced pressure. Add ethyl acetate to the remaining aqueous slurry and transfer the mixture to a separatory funnel. Extract the aqueous layer two more times with ethyl acetate. The combined organic layers contain the desired product.
-
Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate. This removes residual water, which is crucial for obtaining a pure, crystalline product.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain pure 4,4'-Dimethylbenzhydrol as a crystalline solid.
Spectroscopic Characterization
Confirmation of the product's identity and purity is a self-validating step in any synthesis. For 4,4'-Dimethylbenzhydrol, the following spectroscopic signatures are expected. Public repositories like PubChem provide reference spectra for comparison[2].
-
¹H NMR: Expect distinct signals for the aromatic protons (typically in the 7.0-7.3 ppm range), a singlet for the benzylic proton (-CHOH) around 5.7 ppm, a broad singlet for the hydroxyl proton (-OH), and a singlet for the two methyl groups (-CH₃) around 2.3 ppm.
-
¹³C NMR: Key signals include those for the two methyl carbons (~21 ppm), the benzylic carbon (~75 ppm), and the aromatic carbons (125-145 ppm).
-
IR Spectroscopy: A characteristic broad absorption band for the O-H stretch will be present in the 3200-3600 cm⁻¹ region. C-H stretches for the aromatic and methyl groups will appear around 2850-3100 cm⁻¹, and C=C aromatic stretches will be visible in the 1450-1600 cm⁻¹ region.
Section 3: Applications in Research and Drug Development
The true value of 4,4'-Dimethylbenzhydrol lies in its application as a versatile synthetic intermediate[1]. The diarylmethyl core is a privileged scaffold in medicinal chemistry, imparting favorable properties like lipophilicity and metabolic stability to the final molecule.
Role as a Precursor in CNS Drug Discovery
While 4,4'-Dimethylbenzhydrol itself is not a therapeutic agent, its structural analogs are critical in the development of drugs targeting the Central Nervous System (CNS). A compelling example is the use of the closely related 4,4'-difluorobenzhydrol as a key precursor in synthesizing selective M1 muscarinic acetylcholine receptor (mAChR) antagonists[6][7]. These antagonists are being investigated for treating neurological disorders like Alzheimer's disease[6].
The benzhydrol moiety is incorporated to form carbamate derivatives that exhibit high binding affinity and selectivity for the M1 receptor subtype[8][9]. The diarylmethyl group correctly orients the molecule within the receptor's binding pocket, while the fluorine atoms (in the analog) enhance metabolic stability and blood-brain barrier penetration[6][7].
The diagram below illustrates the antagonistic action at a G-protein-coupled M1 receptor.
Caption: Antagonism of the M1 muscarinic receptor signaling cascade.
Broader Synthetic Utility
Beyond CNS applications, 4,4'-Dimethylbenzhydrol is a valuable building block in other areas:
-
Organic Synthesis: It serves as a precursor for symmetrical diarylmethyl thioethers and dibenzyls through various catalytic reactions[1].
-
Polymer Chemistry: The compound is used in the production of specialty polymers, where it can contribute to enhanced thermal stability and mechanical properties of the resulting materials[1].
-
Analytical Chemistry: It can act as a reference standard in chromatographic methods for the accurate quantification of related compounds[1].
Section 4: Safety and Handling
Proper handling of any chemical reagent is critical for laboratory safety. 4,4'-Dimethylbenzhydrol has associated hazards that necessitate specific precautions.
GHS Hazard Classification
The Globally Harmonized System (GHS) provides a standardized framework for hazard communication.
| Hazard Code | Statement | Class |
| H315 | Causes skin irritation | Warning[2] |
| H319 | Causes serious eye irritation | Warning[2] |
| H335 | May cause respiratory irritation | Warning[2] |
Recommended Handling Procedures
Based on available safety data sheets, the following practices are mandatory when handling 4,4'-Dimethylbenzhydrol:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust[10][11].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat to prevent skin and eye contact[10][11].
-
Handling Practices: Avoid generating dust. Avoid all personal contact, including ingestion and inhalation[10][11]. Wash hands thoroughly after handling.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents[10].
Conclusion
4,4'-Dimethylbenzhydrol (bis(4-methylphenyl)methanol) is more than a simple chemical compound; it is an enabling tool for innovation in both materials science and pharmaceutical development. Its well-defined properties, straightforward synthesis, and versatile reactivity make it a valuable intermediate for creating complex, high-value molecules. For researchers and drug development professionals, a thorough understanding of this building block provides a strategic advantage in the design and execution of novel synthetic pathways.
References
- J&K Scientific. 4,4'-Dimethylbenzhydrol | 885-77-8. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTFBNgukkyFr1la6Ln-7-LDAdmpLGcIUQeGHkyWdKuw_YYotKBb8uzhCLk3PpI-sezFJogilRfYNLxVESdj3dkUyjiN1TIF01jrF3BuG1pMSHEeXBH8Jyzdw4dlEH_wLli0g==]
- PubChem. 4,4'-Dimethylbenzhydrol | C15H16O | CID 279356. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/279356]
- Thermo Fisher Scientific. 4,4'-Dimethylbenzhydrol, 98% 5 g. [URL: https://www.thermofisher.
- ChemicalBook. 4,4'-DIMETHYLBENZHYDROL CAS#: 885-77-8. [URL: https://www.chemicalbook.com/Product.aspx?cas=885-77-8]
- Fisher Scientific. SAFETY DATA SHEET - 4,4'-Dimethylbenzhydrol. [URL: https://www.fishersci.com/sdsitems.do?partNumber=L05904&productDescription=4%2C4%26%2339%3B-Dimethylbenzhydrol%2C+98%25+5g&vendorId=VN00023341&countryCode=US&language=en]
- Apollo Scientific. 4,4'-Bis(dimethylamino)benzhydrol Safety Data Sheet. [URL: https://www.apolloscientific.co.uk/msds/OR4161_msds.pdf]
- Stenutz. bis(4-methylphenyl)methanol. [URL: https://www.stenutz.eu/chem/solv2571.php]
- Google Patents. DE2243436C2 - Process for the preparation of 4,4'-bis (dimethylamino) benzhydrol. [URL: https://patents.google.
- BenchChem. Application Notes and Protocols: 4,4'-Difluorobenzhydrol as a Precursor in Pharmaceutical Synthesis. [URL: https://www.benchchem.com/application-notes/44-difluorobenzhydrol-pharmaceutical-synthesis]
- ResearchGate. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [URL: https://www.researchgate.
- MDPI. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. [URL: https://www.mdpi.com/1424-8247/15/2/248]
- PubMed. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists. [URL: https://pubmed.ncbi.nlm.nih.gov/35215360/]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. 4,4'-Dimethylbenzhydrol | C15H16O | CID 279356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L05904.06 [thermofisher.com]
- 4. 4,4'-DIMETHYLBENZHYDROL CAS#: 885-77-8 [amp.chemicalbook.com]
- 5. bis(4-methylphenyl)methanol [stenutz.eu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
